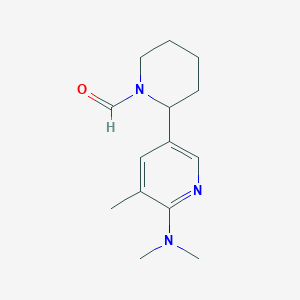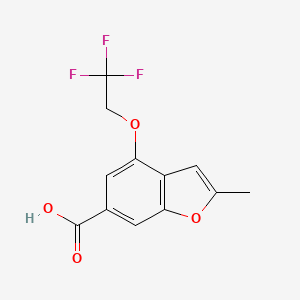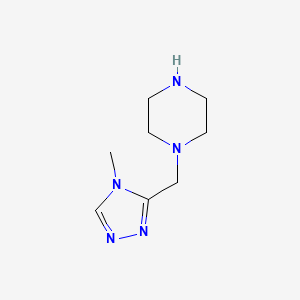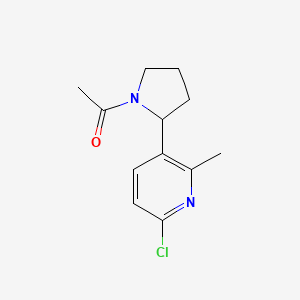
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドは、ピペリジン誘導体のクラスに属する複雑な有機化合物です。ピペリジン誘導体は、その幅広い生物活性と医薬品化学における用途で知られています。
準備方法
合成経路と反応条件
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドの合成は、多成分反応によって達成できます。一般的な方法の1つは、芳香族アルデヒド、アニリン、およびアルキルアセト酢酸をエタノール中で還流条件下で反応させることを含みます。 このプロセスはイオン液体によって触媒され、高収率、短い反応時間、および穏やかな反応条件などの利点を提供します .
工業生産方法
この化合物の工業生産は、通常、高度な触媒系を使用します。たとえば、Ru1CoNPなどの表面単原子合金触媒が、フルフラールなどのバイオベースのプラットフォーム化学物質からのピペリジン誘導体の合成に報告されています。 この方法は、穏やかな条件下で高収率で目的のピペリジン誘導体を生成するために、アミノ化、水素化、環の再配置を含む一連の反応ステップを含みます .
化学反応の分析
反応の種類
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドは、以下を含むさまざまな種類の化学反応を起こします。
酸化: アルデヒド基は、カルボン酸を生成するために酸化できます。
還元: アルデヒド基は、アルコールを生成するために還元できます。
置換: この化合物は、特にピペリジン環で求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)および水素化リチウムアルミニウム(LiAlH4)などの還元剤は、一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して、置換反応を達成できます。
生成される主な生成物
酸化: カルボン酸。
還元: アルコール。
置換: 使用した求核剤に応じて、さまざまな置換ピペリジン誘導体。
科学研究への応用
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗がん特性を含む、その潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として探求されています。
科学的研究の応用
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体の阻害剤またはモジュレーターとして作用し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と研究されている生物系によって異なります .
類似化合物との比較
類似化合物
- 2-(6-(ジメチルアミノ)-2-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒド
- 1-(ピペリジン-4-イル)-1H-ベンゾ[d]イミダゾール-2(3H)-オン
独自性
2-(6-(ジメチルアミノ)-5-メチルピリジン-3-イル)ピペリジン-1-カルバルデヒドは、その特定の構造的特徴により独自のものであり、独自の化学反応性と生物活性を付与します。 類似化合物と比較して、選択性、効力、および合成の容易さにおいて利点がある可能性があります .
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-8-12(9-15-14(11)16(2)3)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3 |
InChIキー |
BAZFTLGFIMVDQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)



